molecular formula C14H14N2O3 B4397822 N-(2-methoxybenzyl)-3-nitroaniline

N-(2-methoxybenzyl)-3-nitroaniline

Cat. No.: B4397822
M. Wt: 258.27 g/mol
InChI Key: ZECQYAOGPAEZJI-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-3-nitroaniline is a nitroaromatic compound featuring a 3-nitroaniline backbone substituted with a 2-methoxybenzyl group at the nitrogen atom. The 2-methoxybenzyl group may act as a directing group in metal-catalyzed C–H functionalization, similar to N,O-bidentate systems described in .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-14-8-3-2-5-11(14)10-15-12-6-4-7-13(9-12)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECQYAOGPAEZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-nitroaniline can be achieved through a multi-step process involving the following key steps:

    Amination: The final step involves the formation of the amine group through a reductive amination process, where the nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a metal catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and methoxylation processes followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-3-nitroaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-nitroaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. The nitro group can undergo reduction to form an amine, which can then participate in further reactions. The methoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and synthetic differences between N-(2-methoxybenzyl)-3-nitroaniline and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Applications/Properties References
This compound C₁₄H₁₄N₂O₃ 266.27 2-methoxybenzyl, 3-nitro Likely alkylation of 3-nitroaniline Potential directing group in catalysis; intermediate in organic synthesis Inferred
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ 228.25 Benzyl, 3-nitro Condensation of 3-nitroaniline with benzyl halides Versatile intermediate; used in pharmaceuticals and materials
N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline C₁₉H₂₅NO₃ 315.41 2-ethoxybenzyl, 3-(2-ethoxyethoxy) Alkylation with ethoxy-substituted reagents Specialty chemical synthesis; increased solubility in organic solvents
N-(3-Methoxybenzyl)-N-methylaniline C₁₅H₁₇NO 227.30 3-methoxybenzyl, N-methyl Reductive amination or alkylation Electron-rich aniline derivative; less reactive toward electrophiles
N-Allyl-N-(3-methoxybenzyl)aniline C₁₇H₁₉NO 253.34 3-methoxybenzyl, allyl Allylation of aniline derivatives Polymerization or Michael addition substrates; moderate synthetic yield (~67–72%)

Key Findings from Comparative Analysis

N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline has extended alkoxy chains, increasing hydrophobicity and solubility in nonpolar solvents, which contrasts with the polar nitro group in this compound .

Synthetic Accessibility :

  • N-Benzyl-3-nitroaniline is synthesized in high yields via straightforward alkylation, whereas this compound may require optimized conditions due to steric challenges from the ortho-methoxy group .
  • N-Allyl-N-(3-methoxybenzyl)aniline achieves moderate yields (67–72%) using allylation protocols, suggesting that similar methods could apply to the nitro-substituted analog .

Applications :

  • N-Benzyl-3-nitroaniline is highlighted as a versatile intermediate in pharmaceuticals and agrochemicals, whereas the methoxy-substituted analog may find niche roles in catalysis or as a directing group .
  • Compounds like N-(3-methoxybenzyl)-N-methylaniline lack nitro groups, making them less suitable for reduction to amines but more stable under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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